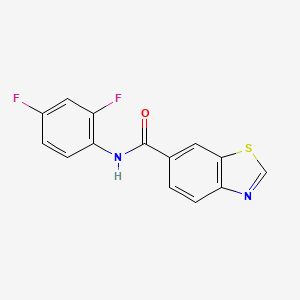

N-(2,4-difluorophenyl)-1,3-benzothiazole-6-carboxamide

Description

N-(2,4-Difluorophenyl)-1,3-benzothiazole-6-carboxamide is a fluorinated benzothiazole derivative characterized by a carboxamide group at position 6 of the benzothiazole core and a 2,4-difluorophenyl substituent at the N-position. Its synthesis typically involves nucleophilic addition reactions, such as the condensation of 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate in ethanol under reflux conditions . Structural confirmation relies on spectral techniques (IR, NMR, MS), with key IR bands for C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) groups .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2OS/c15-9-2-4-11(10(16)6-9)18-14(19)8-1-3-12-13(5-8)20-7-17-12/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDBESZWZLHGPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=C(C=C(C=C3)F)F)SC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327135 | |

| Record name | N-(2,4-difluorophenyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680167 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

681168-88-7 | |

| Record name | N-(2,4-difluorophenyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1,3-benzothiazole-6-carboxamide typically involves the condensation of 2,4-difluoroaniline with 1,3-benzothiazole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to N-(2,4-difluorophenyl)-1,3-benzothiazole-6-carboxamide have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study demonstrated that benzothiazole derivatives could selectively target cancer cells while minimizing damage to normal cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds with similar structures have been reported to downregulate the expression of epidermal growth factor receptor (EGFR) and inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell survival and growth .

Antimicrobial Properties

This compound also exhibits notable antimicrobial activity. Various studies have evaluated its effectiveness against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Efficacy

These findings suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its biological effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzothiazole Core

2-Acetamido-N-Arylbenzothiazole-6-Carboxamides

Compounds such as 2-Acetamido-N-[3-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (25) and 2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (28) feature acetamido groups at position 2 and sulfonamide-linked aryl groups. However, their synthesis requires coupling agents like EEDQ or EDC in DMF, differing from the target compound’s simpler ethanol-based synthesis . Purity levels (e.g., 96.5% for compound 25) suggest comparable analytical rigor .

Trifluoromethyl-Substituted Benzothiazoles

Derivatives like N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Patent EP3348550A1) incorporate a trifluoromethyl group at position 5. This substituent increases lipophilicity (logP) and metabolic stability compared to the carboxamide group in the target compound. Such changes often correlate with improved bioavailability in pharmacokinetic studies .

Fluorination Patterns and Bioactivity

Tunlametinib (4-Fluoro-5-(2-Fluoro-4-Iodoanilino)-N-(2-Hydroxyethoxy)-1,3-Benzothiazole-6-Carboxamide)

This WHO-listed compound features dual fluoro substituents, an iodoanilino group, and a hydroxyethoxy chain. The hydroxyethoxy moiety enhances water solubility, addressing a common limitation of highly fluorinated compounds.

N-(6-Fluoro-1,3-Benzothiazol-2-yl)-3-Methyl-4-Oxo-2-Phenyl-4H-Chromene-8-Carboxamide

This analog combines a chromene ring with a methyl group, increasing molecular weight (430.45 g/mol vs. ~300 g/mol for the target compound).

Key Findings and Implications

- Fluorination : The 2,4-difluorophenyl group in the target compound balances lipophilicity and electronic effects, whereas tunlametinib’s additional iodine and hydroxyethoxy groups optimize both solubility and target engagement .

- Synthetic Complexity : The target compound’s synthesis is less resource-intensive compared to analogs requiring coupling agents (e.g., EDC) or multi-step functionalization .

- Biological Potential: While tunlametinib is clinically validated, the target compound’s biological profile remains underexplored.

Biological Activity

N-(2,4-difluorophenyl)-1,3-benzothiazole-6-carboxamide is a synthetic compound that has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a carboxamide group and a difluorophenyl substituent. The presence of fluorine atoms enhances the compound's chemical stability and biological activity. Its molecular formula is with a molecular weight of approximately 296.30 g/mol.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The binding of this compound to the active sites of target proteins inhibits their activity, leading to various biological responses. The fluorine substituents are believed to enhance binding affinity and selectivity, contributing to its efficacy as an enzyme inhibitor or receptor modulator.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). In these studies, the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 0.65 to 15.0 µM .

- Mechanistic Insights : Flow cytometry analysis revealed that the compound increases the expression levels of pro-apoptotic markers such as caspase-3, indicating its potential as an anticancer agent through apoptosis induction .

Antimicrobial Activity

Research also indicates that this compound possesses antimicrobial properties:

- Bacterial Inhibition : The compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and E. coli. In vitro tests showed significant inhibition zones at concentrations greater than 100 µg/mL .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor:

- Carbonic Anhydrase Inhibition : this compound was found to selectively inhibit certain isoforms of carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. This suggests potential applications in cancer therapy .

Case Study 1: Anticancer Efficacy

A study conducted on murine models demonstrated that derivatives of benzothiazole compounds similar to this compound achieved complete cures in models of human African trypanosomiasis. This highlights the compound's broad therapeutic potential beyond anticancer applications .

Case Study 2: Antimicrobial Effectiveness

In another investigation focused on gastrointestinal cancers, derivatives showed promising results in inhibiting cancer cell proliferation while also displaying significant antimicrobial activity against pathogenic bacteria. This dual action indicates the versatility of benzothiazole derivatives in drug discovery .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| This compound | Anticancer (MCF-7) | 0.65 - 15.0 |

| N-(2-fluorophenyl)-1,3-benzothiazole-6-carboxamide | Antimicrobial | >100 |

| N-(2-chlorophenyl)-1,3-benzothiazole-6-carboxamide | Moderate anticancer | 10 - 20 |

Q & A

Q. What established synthetic routes are available for N-(2,4-difluorophenyl)-1,3-benzothiazole-6-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Reacting 1,3-benzothiazole-6-carboxylic acid with 2,4-difluoroaniline using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF) .

- Heterocyclic core assembly : Cyclization of precursor thiophenol derivatives with aldehydes or ketones under controlled pH and temperature .

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm the benzothiazole core and fluorophenyl substituents (¹H NMR for proton environments, ¹³C NMR for carbon backbone) .

- IR spectroscopy : Identifies functional groups like amide (C=O stretch ~1650 cm⁻¹) and benzothiazole (C-S stretch ~650 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound's solubility and stability for in vitro assays?

- Solubility screening : Use solvents like DMSO, ethanol, or aqueous buffers at varying pH, followed by UV-Vis spectroscopy or HPLC quantification .

- Stability studies : Incubate the compound in biological matrices (e.g., plasma) and monitor degradation via LC-MS over time .

Advanced Research Questions

Q. How can reaction yield and purity be optimized during synthesis?

Critical factors include:

- Catalyst selection : Palladium-based catalysts for Suzuki couplings to attach fluorophenyl groups .

- Temperature control : Low temperatures (~0°C) during amide coupling to minimize side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and reduce byproducts .

Q. What computational strategies predict the compound's interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors, focusing on fluorine-mediated hydrophobic interactions .

- MD simulations : Analyze stability of ligand-target complexes over nanosecond timescales to identify key binding residues .

Q. How can contradictions in reported biological activities be resolved?

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values) and adjust for variables like cell line specificity or assay conditions .

- Dose-response validation : Replicate studies with rigorous controls (e.g., matched solvent concentrations) to isolate compound-specific effects .

Q. What methodologies evaluate the compound's pharmacokinetic properties?

- ADME profiling :

- Absorption : Caco-2 cell monolayers to simulate intestinal permeability .

- Metabolism : Liver microsome assays to identify CYP450-mediated metabolites .

- Excretion : Radiolabeled compound tracking in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.